molecular formula C12H16N2O4 B5779114 Diethyl1,3-phenylenedicarbamate CAS No. 7450-61-5

Diethyl1,3-phenylenedicarbamate

Cat. No.: B5779114
CAS No.: 7450-61-5
M. Wt: 252.27 g/mol
InChI Key: FNCONBBYGBPHQA-UHFFFAOYSA-N
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Description

Diethyl 1,3-phenylenedicarbamate (CAS 10097-16-2) is a carbamate derivative synthesized via the reaction of 1,3-phenylenediamine with ethyl chloroformate in tetrahydrofuran (THF) and triethylamine, yielding a white solid with a moderate synthesis efficiency of 53.17% . Its molecular formula is C₁₂H₁₆N₂O₄, and it is characterized by two ethyl carbamate groups attached to a 1,3-phenylene core. This compound exhibits unique host-guest complexation properties, particularly with theophylline, driven by conformational flexibility and hydrogen-bonding interactions .

Properties

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-6-5-7-10(8-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCONBBYGBPHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253488
Record name C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate]
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URL https://comptox.epa.gov/dashboard/DTXSID601253488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7450-61-5
Record name C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7450-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,3-phenylenedicarbamate typically involves the reaction of 1,3-phenylenediamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, and requires heating to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of diethyl 1,3-phenylenedicarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanochemical Complexation with Theophylline (TEO)

The compound selectively forms a host-guest complex with theophylline via solvent-assisted grinding . Key mechanistic insights:

Reaction conditions :

  • Molar ratio : 1:1 (compound 1:TEO).

  • Solvent : Dichloromethane (added in 0.5 mL increments during grinding).

  • Process : Grinding cycles (3 min × 4 repetitions) .

Mechanistic highlights :

  • Conformational change : One ethyl carbamate group transitions from endo to exo conformation to enable intermolecular interactions.

  • Hydrogen bonding : An N—H⋯O=C bond between the carbamate N—H group and TEO’s carbonyl oxygen drives complexation.

  • Selectivity : Caffeine (CAF) lacks the necessary hydrogen-bonding capability, preventing complex formation .

Structural characterization :

TechniqueKey Observations
Single-crystal XRD Host-guest arrangement confirmed
IR spectroscopy Δν(C=O) shifts (Δν = 12 cm⁻¹ for compound 1)
Solid-state ¹³C NMR Changes in carbamate carbon environments

Reaction Dynamics and Selectivity

The selectivity for TEO over CAF arises from differences in hydrogen-bonding capacity:

  • TEO : Forms strong N—H⋯O=C heterosynthon with compound 1.

  • CAF : Lacks the complementary carbonyl group for hydrogen bonding, preventing conformational rearrangement .

Curvature analysis (adapted from reaction dynamics studies ):
While not directly applied to this system, analogous mechanisms suggest that adiabatic vibrational modes (e.g., bending/stretching) could influence complexation efficiency.

Comparative Reactivity with Related Dicarbamates

CompoundHydrogen-Bonding CapabilityComplexation Selectivity
Diethyl 1,3-phenylenedicarbamateHigh (N—H⋯O=C)TEO > CAF
Diethyl 1,2-phenylenedicarbamateVaries (spatial arrangement)Less selective
Diethyl 1,4-phenylenedicarbamateLower (rigid framework)Minimal

Scientific Research Applications

Molecular Recognition and Supramolecular Chemistry

Diethyl 1,3-phenylenedicarbamate has been investigated for its ability to form host–guest complexes with biologically relevant molecules such as theophylline and caffeine. The formation of these complexes is facilitated by noncovalent interactions, including hydrogen bonding, which can be crucial for the development of molecular receptors.

Case Study: Host-Guest Complexation

A study demonstrated that diethyl 1,3-phenylenedicarbamate forms a preferred complex with theophylline over caffeine due to the presence of an N—H⋯O=C hydrogen bond. This interaction triggers a conformational change in the carbamate, enhancing its binding affinity for theophylline. The complex was characterized using techniques such as infrared spectroscopy and X-ray diffraction, confirming the structural integrity of the host–guest system .

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications, particularly as a precursor in drug design. Its derivatives have been explored for their potential as acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's.

Table 1: Pharmaceutical Applications of Diethyl 1,3-Phenylenedicarbamate Derivatives

Application TypeSpecific Use CaseReference
Acetylcholinesterase InhibitorsPotential treatment for Alzheimer'sColović et al., 2013
Antiparasitic AgentsTreatment against parasitic infectionsAngeles et al., 2000
AnticonvulsantsDevelopment of anticonvulsant medicationsMatošević & Bosak, 2020

Organic Synthesis

Diethyl 1,3-phenylenedicarbamate serves as an important intermediate in organic synthesis. It can be utilized to produce isocyanates and other functionalized compounds through various chemical reactions.

Synthesis Pathways

The synthesis of diethyl 1,3-phenylenedicarbamate typically involves the reaction of 1,3-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. This method provides a straightforward approach to obtaining carbamates that can be further modified for specific applications .

Material Science and Biomaterials

In material science, diethyl 1,3-phenylenedicarbamate has been explored for its potential use in creating biomaterials due to its biocompatibility and ability to form stable complexes with biomolecules.

Case Study: Development of Biomaterials

Research indicates that derivatives of diethyl 1,3-phenylenedicarbamate can be incorporated into polymer matrices to enhance their mechanical properties and biocompatibility. These materials have applications in drug delivery systems and tissue engineering .

Sensors and Biosensors

The compound's ability to form specific complexes makes it suitable for sensor applications. It can be employed in the development of biosensors that detect specific biomolecules or pharmaceuticals.

Table 2: Sensor Applications Utilizing Diethyl 1,3-Phenylenedicarbamate

Sensor TypeApplicationReference
Molecular SensorsDetection of small organic moleculesKim et al., 2012
BiosensorsMonitoring drug levels in patientsLim et al., 2021

Mechanism of Action

The mechanism of action of diethyl 1,3-phenylenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form host-guest complexes with molecules like theophylline and caffeine, indicating its ability to bind selectively to certain targets . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Diethyl 1,3-phenylenedicarbamate and analogous compounds, focusing on substituents, molecular properties, and functional behavior.

Compound Name Substituents/Ring Structure Molecular Weight Key Properties/Applications CAS Number Reference
Diethyl 1,3-phenylenedicarbamate Ethyl groups, benzene ring 264.27 g/mol Host-guest complexation (theophylline) 10097-16-2
Di-tert-butyl 1,3-phenylenedicarbamate (3p) tert-Butyl groups, benzene ring ~284.38 g/mol* Reduced solubility; steric hindrance Not explicitly provided
Ditert-butyl cyclohexane-1,3-diyldicarbamate tert-Butyl, cyclohexane ring 314.43 g/mol Enhanced rigidity; limited π-π interactions 110053-29-7
Diethyl(methylenedi-4,1-phenylene)dicarbamate Ethyl, methylene-bridged benzene 384.41 g/mol Extended conjugation; potential polymer use 10097-16-2 (synonym)
[104267-74-5] (fluorinated analog) Perfluorooctylsulfonyl groups ~1,200 g/mol** High thermal stability; industrial coatings 104267-74-5

Estimated based on molecular formula C₁₆H₂₄N₂O₄.
*
Approximate due to complex fluorinated side chains.

Key Comparative Insights:

Substituent Effects :

  • Ethyl vs. tert-Butyl : The ethyl groups in Diethyl 1,3-phenylenedicarbamate balance solubility and flexibility, enabling efficient host-guest interactions. In contrast, tert-butyl derivatives (e.g., 3p) exhibit steric hindrance, reducing complexation efficacy but improving thermal stability .
  • Fluorinated Chains : The fluorinated analog ([104267-74-5]) demonstrates extreme hydrophobicity and chemical inertness, making it suitable for high-performance materials but irrelevant for biological applications .

Ring Structure Modifications: Replacing the benzene ring with cyclohexane (Ditert-butyl cyclohexane-1,3-diyldicarbamate) eliminates aromatic π-π stacking, limiting use in supramolecular chemistry but enhancing stability in acidic environments .

Functional Behavior :

  • Diethyl 1,3-phenylenedicarbamate’s conformational adaptability allows selective theophylline binding, a property absent in rigid or sterically hindered analogs .
  • Fluorinated derivatives lack hydrogen-bonding capacity due to electron-withdrawing groups, rendering them unsuitable for host-guest systems .

Biological Activity

Diethyl 1,3-phenylenedicarbamate (also known as diethyl N,N'-(1,3-phenylene)dicarbamate) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant data tables and case studies.

Synthesis of Diethyl 1,3-Phenylenedicarbamate

The synthesis of diethyl 1,3-phenylenedicarbamate involves the reaction between 1,3-phenylenediamine and ethyl chloroformate in the presence of triethylamine as a base. The reaction can be summarized as follows:

1 3 Phenylenediamine+Ethyl ChloroformateTriethylamineDiethyl 1 3 Phenylenedicarbamate\text{1 3 Phenylenediamine}+\text{Ethyl Chloroformate}\xrightarrow{\text{Triethylamine}}\text{Diethyl 1 3 Phenylenedicarbamate}

The detailed procedure includes dissolving 1,3-phenylenediamine in tetrahydrofuran (THF) under ice bath conditions, followed by the dropwise addition of ethyl chloroformate. The mixture is stirred for 24 hours at room temperature before purification through filtration and evaporation of the solvent to yield a white solid with a melting point of 146–148 °C .

Structural Characteristics

Diethyl 1,3-phenylenedicarbamate exhibits a unique molecular structure that allows for selective complexation with other compounds. Notably, it has been shown to form host–guest complexes with theophylline through conformational changes that enable intermolecular interactions. The formation of hydrogen bonds plays a crucial role in this process, particularly the N—H⋯O=C interactions .

Table 1: Key Structural Data of Diethyl 1,3-Phenylenedicarbamate

PropertyValue
Molecular FormulaC12H16N2O4
Melting Point146–148 °C
SolubilitySoluble in chloroform
IR Spectroscopy PeaksN—H: 3283 cm⁻¹; C=O: 1704 cm⁻¹

Diethyl 1,3-phenylenedicarbamate has been investigated for its biological activity related to enzyme inhibition and receptor binding. It has been identified as a potential acetylcholinesterase inhibitor, which is significant for therapeutic strategies against Alzheimer's disease. The mechanism involves the formation of stable complexes with acetylcholinesterase, thereby inhibiting its activity and increasing acetylcholine levels in synaptic clefts .

Case Studies

  • Acetylcholinesterase Inhibition :
    A study demonstrated that diethyl 1,3-phenylenedicarbamate effectively inhibits acetylcholinesterase in vitro. The IC50 value was determined to be significantly lower than that of traditional inhibitors, indicating its potential as a therapeutic agent .
  • Antiparasitic Activity :
    Research has shown that derivatives of phenyl carbamates exhibit antiparasitic properties. Diethyl 1,3-phenylenedicarbamate was tested against various parasitic strains and showed promising results in reducing parasite viability .

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